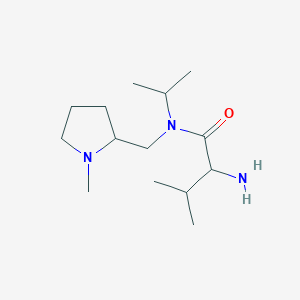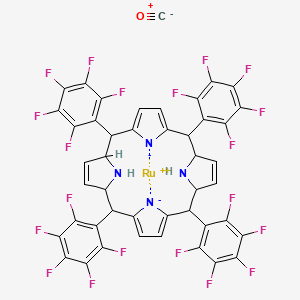
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex organometallic compound It consists of a ruthenium ion coordinated with carbon monoxide and a porphyrin ligand substituted with pentafluorophenyl groups
準備方法
The synthesis of Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde in the presence of an acid catalyst. The resulting porphyrin is then substituted with pentafluorophenyl groups.
Coordination with Ruthenium: The substituted porphyrin ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent. This step forms the ruthenium-porphyrin complex.
Introduction of Carbon Monoxide: Finally, the ruthenium-porphyrin complex is exposed to carbon monoxide gas under controlled conditions to form the final compound.
化学反応の分析
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: The ruthenium center can coordinate with other ligands, leading to the formation of new complexes.
科学的研究の応用
This compound has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules, such as proteins and DNA, to understand its potential therapeutic applications.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of metal-based drugs.
作用機序
The mechanism of action of Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. The compound can interact with molecular targets, such as enzymes and receptors, through coordination and redox reactions, leading to various biological effects.
類似化合物との比較
Compared to other ruthenium-porphyrin complexes, Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the presence of pentafluorophenyl groups, which enhance its stability and reactivity. Similar compounds include:
Ruthenium(II) porphyrin complexes: These compounds have similar structures but may lack the pentafluorophenyl substitutions.
Iron(II) porphyrin complexes: These are structurally similar but contain iron instead of ruthenium.
Cobalt(II) porphyrin complexes: These complexes also share structural similarities but have cobalt as the central metal ion.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C45H18F20N4ORu |
|---|---|
分子量 |
1111.7 g/mol |
IUPAC名 |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H18F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-10,15-20,65,68H;;/q-2;;+2 |
InChIキー |
IRGQCDRIHNVZSQ-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
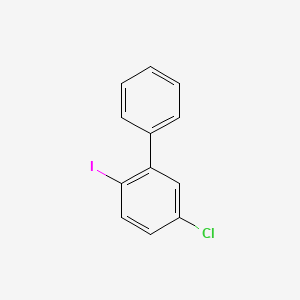
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)

![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
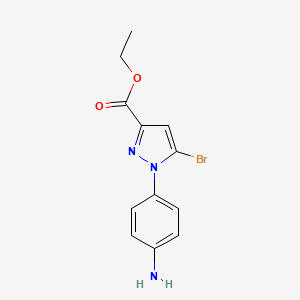
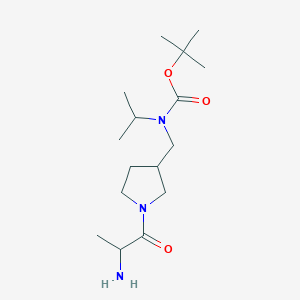
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
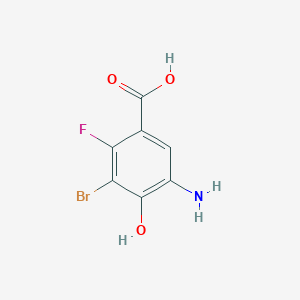
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)
